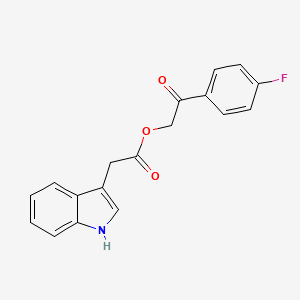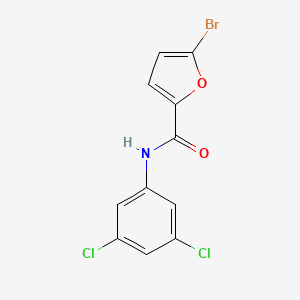
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as FOA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FOA is a derivative of indole-3-acetic acid and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt/mTOR pathway. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has also been shown to activate the AMPK pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular energy metabolism. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has also been shown to enhance the growth of plants and increase their resistance to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has some limitations, including its relatively low yield and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the study of 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate also has potential as a lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been synthesized through various methods and has been shown to have several biochemical and physiological effects. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has potential as a lead compound for the development of new drugs and has several future directions for research.
Métodos De Síntesis
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized through various methods, including the reaction of 4-fluoroacetophenone with indole-3-acetic acid in the presence of acetic anhydride and pyridine. Another method involves the reaction of 4-fluoroacetophenone with indole-3-acetic acid in the presence of sodium acetate and acetic acid. The yield of 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can range from 30% to 80%, depending on the method used.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been studied for its potential applications in various fields, including cancer research, neurology, and agriculture. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has also been studied for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In agriculture, 2-(4-fluorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has been shown to enhance the growth of plants and increase their resistance to stress.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCXWMRVZSSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)

![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)




![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)